

Physical and chemical properties of alpha-Fluorophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Fluorophenylacetic acid*

Cat. No.: B074067

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **alpha-Fluorophenylacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Alpha-Fluorophenylacetic acid (α -FPAA) is an aromatic carboxylic acid distinguished by the presence of a fluorine atom on the benzylic carbon. This single fluorine substitution significantly influences the molecule's stereoelectronic properties, making it a valuable chiral derivatizing agent and a key building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]} The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making its derivatives highly sought after in medicinal chemistry.^{[4][5]} This guide provides a comprehensive overview of the core physical and chemical properties of α -FPAA, detailed experimental protocols, and its applications in modern research and development.

Chemical and Physical Properties

The properties of **alpha-Fluorophenylacetic acid** are well-documented, providing a solid foundation for its application in various chemical contexts.

Physical Properties

The physical characteristics of α -FPAA are summarized below. It typically presents as a white to off-white or pale cream crystalline powder or crystals.[\[3\]](#)[\[6\]](#)

Property	Value	Source
Appearance	White to pale cream crystalline powder or crystals	[3] [6]
Melting Point	60-62 °C	
77-86 °C	[6] [7]	
78-82 °C	[8]	
Boiling Point	259.6 \pm 15.0 °C at 760 mmHg	
Density	1.3 \pm 0.1 g/cm ³	
Flash Point	110.8 \pm 20.4 °C	
pKa	4.01 \pm 0.10 (Predicted)	[9]
Solubility	Moderately soluble in organic solvents; less soluble in water.	[3]

Note: Variations in melting point can be attributed to the compound existing as a racemic mixture or as specific enantiomers, as well as differing purity levels.

Chemical Identifiers

Precise identification is critical for regulatory and experimental purposes.

Identifier	Value	Source
Molecular Formula	C ₈ H ₇ FO ₂	[7] [8] [10]
Molecular Weight	154.14 g/mol	[8] [10] [11]
CAS Number	1578-63-8	[6] [7] [8] [10]
IUPAC Name	2-fluoro-2-phenylacetic acid	[8] [12]
InChI	1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)	[11] [13]
InChIKey	ATPPNMLQNZHDOG-UHFFFAOYSA-N	[11] [13]
SMILES	C1=CC=C(C=C1)C(C(=O)O)F	[8]

Spectral Data

Spectroscopic data is essential for structural confirmation and purity analysis.

Technique	Data Summary	Source
¹ H NMR	Spectrum available in CDCl ₃ solvent.	[11]
FTIR	Spectrum available as a Nujol mull.	[13]
Mass Spectrometry	GC-MS data available.	[14]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe key experimental procedures involving α-FPAA.

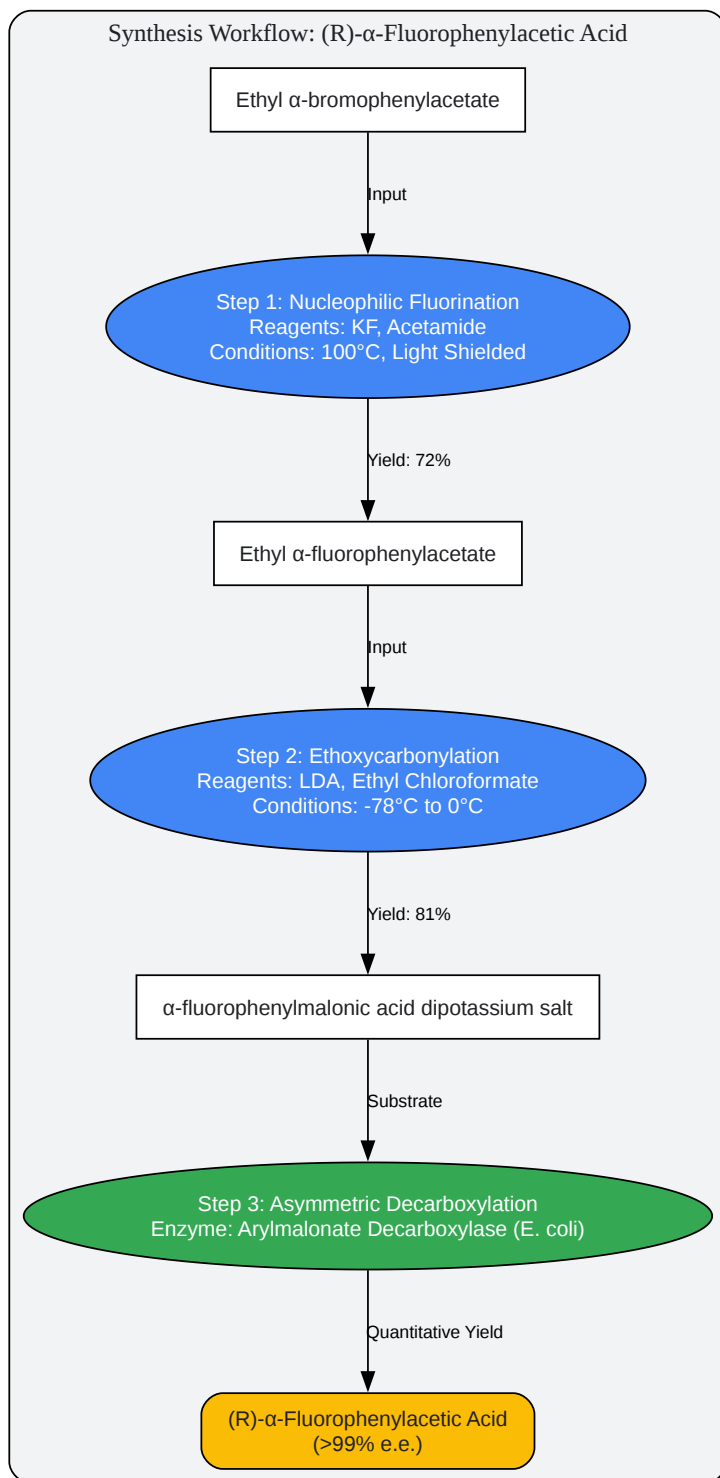
Enzyme-Catalyzed Asymmetric Synthesis of (R)-α-Fluorophenylacetic Acid

An efficient, preparative-scale synthesis for the (R)-enantiomer of α -FPAA has been developed, which is particularly useful as a chiral derivatizing reagent.^{[1][2]} The process starts from ethyl α -bromophenylacetate and proceeds through a key nucleophilic substitution step to introduce the fluorine atom.^{[1][2]}

Methodology:

- Step 1: Synthesis of Ethyl α -Fluorophenylacetate (4):
 - Pre-dry acetamide (14.8 g) and potassium fluoride (14.3 g) under vacuum.
 - Add the dried reagents to a reaction flask, heat to 90°C in an oil bath, and degas four times with argon.
 - Shield the flask from light and increase the temperature to 100°C.
 - Add ethyl α -bromophenylacetate (19.9 g) to the mixture.
 - Stir for 6 hours at 100°C.
 - Quench the reaction with a phosphate buffer solution (pH 6.0) and extract with ether.
 - The organic layer is washed, dried, and concentrated under reduced pressure to yield the product. This method suppresses the formation of non-fluorinated by-products to ~3%.^[1]
- Step 2: Ethoxycarbonylation to Diethyl α -Fluorophenylmalonate (2a):
 - Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at 0°C under argon.
 - Cool the mixture to -30°C and add the ethyl α -fluorophenylacetate (5.07 g) dropwise.
 - After stirring, cool the mixture to -78°C and add ethyl chloroformate (3.15 ml) dropwise.
 - Stir for 15 minutes at -78°C before allowing the temperature to rise to 0°C.^[1]
- Step 3: Asymmetric Decarboxylation:

- The resulting α -fluorophenylmalonic acid dipotassium salt is subjected to asymmetric decarboxylation using arylmalonate decarboxylase from E. coli.
- This enzymatic step yields (R)- α -fluorophenylacetic acid with >99% enantiomeric excess (e.e.) in a quantitative yield.^{[1][2]}



[Click to download full resolution via product page](#)

Enzymatic synthesis of (R)- α -Fluorophenylacetic Acid.

General Hydrolysis Protocol for Fluorophenylacetic Esters

For the preparation of various fluorophenylacetic acids from their methyl esters, a general hydrolysis procedure can be employed.

Methodology:

- **Reaction Setup:** Add the methyl fluorophenylacetate ester to a mixture of water and a 30% sodium hydroxide solution.
- **Hydrolysis:** Stir the mixture at a temperature ranging from 50°C to 60°C for approximately one hour or until the conversion is complete (monitored by GC or HPLC).[\[15\]](#)
- **Workup:** Cool the reaction mixture to room temperature.
- **Acidification:** Acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the carboxylic acid.
- **Isolation:** Isolate the final product by filtering the suspension. The resulting solid can be washed and dried.[\[15\]](#)

Chemical Reactivity and Applications

The unique chemical properties of α -FPAA make it a versatile intermediate in several fields, most notably in pharmaceutical development.

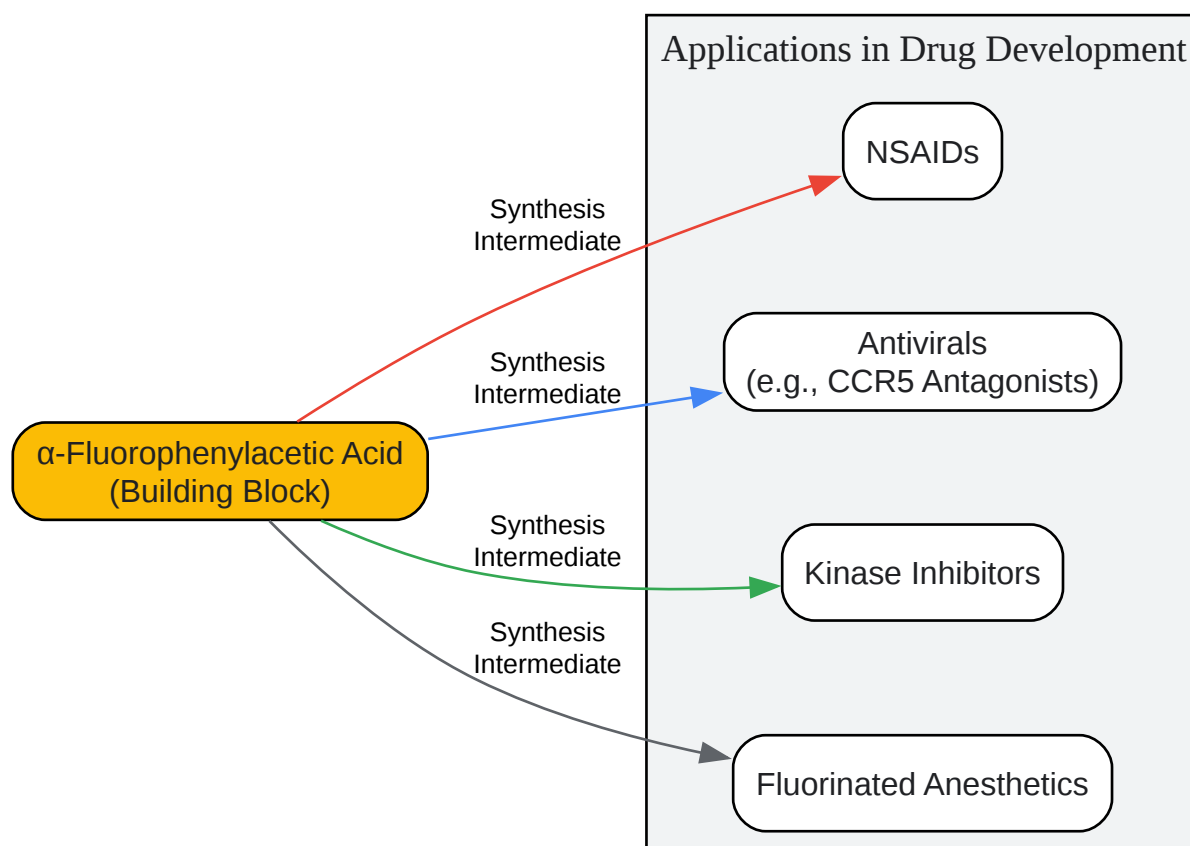
Role as a Chiral Derivatizing Agent

Enantiomerically pure forms of α -FPAA are effective chiral derivatizing agents. They are used to determine the enantiomeric composition and absolute configuration of chiral secondary alcohols and amines, often analyzed by methods like ^{19}F NMR spectroscopy.[\[1\]](#)

Intermediate in Pharmaceutical Synthesis

Fluorinated phenylacetic acids are crucial intermediates for preparing pharmacologically active compounds. The introduction of fluorine can significantly enhance a molecule's bioavailability and metabolic stability.[\[4\]](#)[\[5\]](#)

- Anti-Inflammatory Drugs: Phenylacetic acid derivatives are precursors in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[16][17]
- Antivirals: 4-Fluorophenylacetic acid is used to prepare antagonists for human CCR5 receptors, which are key targets in the development of anti-HIV-1 agents.[5]
- Kinase Inhibitors: The strategic placement of fluorine atoms, as seen in derivatives like 3-Fluoro-5-(trifluoromethyl)phenylacetic acid, is critical for creating specific binding interactions needed to inhibit enzymes like kinases, which are implicated in diseases such as cancer.[4]
- Anesthetics: The compound serves as an intermediate in the production of fluorinated anesthetics.[5][18]



[Click to download full resolution via product page](#)

Role of α -FPAA as a key intermediate in pharmaceuticals.

Decarboxylative Reactions

α,α -Difluorophenylacetic acid can undergo oxidative decarboxylation with persulfate to form a difluorobenzyl radical. This radical is a versatile species used to introduce the benzylic difluoromethylene group into molecular scaffolds by attacking alkenes or imines. This reaction can even be performed in aqueous solutions.[19]

Conclusion:

Alpha-Fluorophenylacetic acid is a compound of significant interest due to the unique properties imparted by its fluorine substituent. Its well-defined physical and chemical characteristics, combined with established synthetic protocols, make it an indispensable tool for chemists. Its primary role as a chiral derivatizing agent and as a foundational building block for a wide range of pharmaceuticals—from anti-inflammatory drugs to cutting-edge kinase inhibitors—underscores its importance in advancing medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Preparative-scale Enzyme-catalyzed Synthesis of (R)- α -Fluorophenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]
- 4. nbinnno.com [nbinnno.com]
- 5. nbinnno.com [nbinnno.com]
- 6. L01745.MC [thermofisher.com]
- 7. α -Fluorophenylacetic acid, 97% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. α -Fluorophenylacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]

- 10. scbt.com [scbt.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. pschemicals.com [pschemicals.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 16. chemimpex.com [chemimpex.com]
- 17. nbinnco.com [nbinnco.com]
- 18. A10646.14 [thermofisher.com]
- 19. ossila.com [ossila.com]
- To cite this document: BenchChem. [Physical and chemical properties of alpha-Fluorophenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074067#physical-and-chemical-properties-of-alpha-fluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com